molecular formula C15H13FN4O2 B2977713 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-51-6

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2977713
CAS No.: 946203-51-6
M. Wt: 300.293
InChI Key: ZFRSZGBXSCWMMA-UHFFFAOYSA-N
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Description

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of F2455-0562 are largely determined by its interactions with various biomolecules. While specific enzymes, proteins, and other biomolecules that F2455-0562 interacts with are not yet fully identified, compounds with similar structures have been found to interact with a variety of enzymes and proteins . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule .

Cellular Effects

F2455-0562 may have diverse effects on cellular processes. These effects can include influencing cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of F2455-0562 may vary with different dosages in animal models. This could include threshold effects, as well as toxic or adverse effects at high doses . Specific studies on the dosage effects of F2455-0562 in animal models have not been reported.

Metabolic Pathways

F2455-0562 may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of F2455-0562 within cells and tissues could involve various transporters or binding proteins . The compound may also have effects on its own localization or accumulation within cells.

Subcellular Localization

The subcellular localization of F2455-0562 could be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

The synthesis of 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. One common method starts with the reaction of 2-fluoroaniline with 1,3-dimethylbarbituric acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final compound .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates .

Chemical Reactions Analysis

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its pharmacological activity and specificity .

Properties

IUPAC Name

5-(2-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-6-4-3-5-9(10)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRSZGBXSCWMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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